molecular formula C14H16N2O2 B4463894 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide

2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B4463894
M. Wt: 244.29 g/mol
InChI Key: FKKFGIDCKBDXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group and a carboxamide group attached to a phenyl ring with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.

  • Substitution Reactions: : The introduction of the methyl group and the carboxamide group can be achieved through substitution reactions. For example, the methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

  • Attachment of the Phenyl Ring: : The phenyl ring with the isopropyl substituent can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the phenyl ring and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer functional groups.

Scientific Research Applications

2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(4-methylphenyl)-1,3-oxazole-4-carboxamide: Similar structure but with a methyl group instead of an isopropyl group on the phenyl ring.

    2-methyl-N-(4-ethylphenyl)-1,3-oxazole-4-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group on the phenyl ring.

    2-methyl-N-(4-tert-butylphenyl)-1,3-oxazole-4-carboxamide: Similar structure but with a tert-butyl group instead of an isopropyl group on the phenyl ring.

Uniqueness

The uniqueness of 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group on the phenyl ring may enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-14(17)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKFGIDCKBDXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.